molecular formula C21H17N3O3 B14931227 [2-(2,5-dimethoxyphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

[2-(2,5-dimethoxyphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B14931227
M. Wt: 359.4 g/mol
InChI Key: KZGIAFFPDMDBDA-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .

Medicine

In medicinal chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Unique due to its specific substitution pattern and potential bioactivity.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone:

    [3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Different core structure but similar pyrazole substitution.

Uniqueness

The uniqueness of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

[2-(2,5-dimethoxyphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C21H17N3O3/c1-26-14-8-9-20(27-2)17(12-14)19-13-16(21(25)24-11-5-10-22-24)15-6-3-4-7-18(15)23-19/h3-13H,1-2H3

InChI Key

KZGIAFFPDMDBDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4

Origin of Product

United States

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